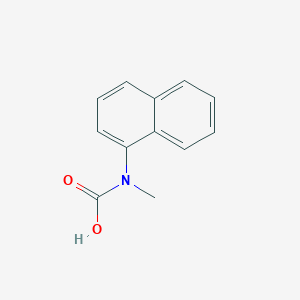

Methyl(naphthalen-1-yl)carbamic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

87980-66-3 |

|---|---|

Molekularformel |

C12H11NO2 |

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

methyl(naphthalen-1-yl)carbamic acid |

InChI |

InChI=1S/C12H11NO2/c1-13(12(14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,14,15) |

InChI-Schlüssel |

QWNADYWYMJGNAC-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C1=CC=CC2=CC=CC=C21)C(=O)O |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Physicochemical Properties of Naphthalen-1-yl methylcarbamate (Carbaryl)

A Senior Application Scientist's Perspective on Core Characteristics and Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction: Clarifying the Subject and its Significance

The compound of interest, often referred to imprecisely, is Naphthalen-1-yl methylcarbamate, a molecule of significant industrial and historical importance, better known by its trade name, Carbaryl.[1][2] It is crucial to distinguish this stable carbamate ester from its unstable parent acid, methyl(naphthalen-1-yl)carbamic acid. Carbamic acids are notoriously transient, readily decomposing, which makes their direct study challenging.[3][4][5] This guide will focus on the well-characterized and widely used Naphthalen-1-yl methylcarbamate, providing a comprehensive analysis of its chemical properties, with a particular emphasis on the often-overlooked basic characteristics of its nitrogen center.

Carbaryl was a landmark in the development of insecticides, offering a then-safer alternative to the persistent organochlorine pesticides.[1][6] Its mode of action as a cholinesterase inhibitor has been extensively studied.[1][6] Understanding the fundamental physicochemical properties of Carbaryl, including its basicity, is paramount for a deeper comprehension of its synthesis, environmental fate, and biological interactions.

Molecular Structure and Physicochemical Properties

Naphthalen-1-yl methylcarbamate is a white crystalline solid with the chemical formula C₁₂H₁₁NO₂.[1] The molecule consists of a naphthalene ring system linked to a methylcarbamate group.

| Property | Value | Source |

| IUPAC Name | Naphthalen-1-yl methylcarbamate | [1] |

| Common Name | Carbaryl | [1] |

| CAS Number | 63-25-2 | [1] |

| Molar Mass | 201.225 g/mol | [1] |

| Melting Point | 142 °C | [1] |

| Water Solubility | Very low (0.01% at 20°C) | [1] |

The core of our investigation lies in the electronic environment of the nitrogen atom within the carbamate linkage. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly influences the molecule's reactivity and basicity.

The Question of Basicity: A Deeper Dive

While carbamic acids themselves possess an acidic proton, the nitrogen in the resulting carbamate ester, such as Carbaryl, exhibits weak basicity. Aromatic amines are generally less basic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic system.[4] In Carbaryl, this effect is compounded by the resonance with the carbonyl group.

Theoretical Considerations: The Unstable Parent Acid

The parent compound, methyl(naphthalen-1-yl)carbamic acid, is predicted to be highly unstable. Carbamic acids, in general, readily decompose to the corresponding amine and carbon dioxide.[3][4] The synthesis of Carbaryl typically avoids the isolation of this carbamic acid intermediate.[1][7][8]

Experimental Protocols for Characterization

Synthesis of Naphthalen-1-yl methylcarbamate (Carbaryl)

The industrial synthesis of Carbaryl has historically involved two main routes, both of which avoid the isolation of the unstable carbamic acid.

Workflow for Carbaryl Synthesis:

Caption: Synthetic routes to Carbaryl.

Protocol 1: Synthesis via Methyl Isocyanate [1]

-

Reaction Setup: In a suitable solvent, 1-naphthol is reacted directly with methyl isocyanate.

-

Catalysis: The reaction is often catalyzed to improve yield and reaction rate.

-

Product Isolation: Carbaryl is isolated from the reaction mixture. This route is cost-effective but involves the highly toxic methyl isocyanate.

Protocol 2: Synthesis via Phosgene (Alternative Route) [1][7]

-

Chloroformate Formation: 1-Naphthol is first treated with phosgene to produce 1-naphthylchloroformate.

-

Amination: The resulting chloroformate is then reacted with methylamine to yield Carbaryl.

-

Safety Note: This method avoids the direct use of methyl isocyanate but utilizes another hazardous reagent, phosgene.

Determination of Basicity: Non-Aqueous Titration

Due to the very weak basicity of Carbaryl and its insolubility in water, a direct aqueous titration is not feasible. Non-aqueous titration is the method of choice for determining the basicity of very weak bases.

Workflow for Non-Aqueous Titration:

Caption: Non-aqueous titration workflow.

Protocol 3: Non-Aqueous Perchloric Acid Titration

-

Solvent Selection: A non-aqueous solvent that does not compete with the weak base for the titrant is chosen. Glacial acetic acid is a common choice.

-

Titrant Preparation: A standard solution of a strong acid in a non-aqueous solvent, such as perchloric acid in dioxane, is prepared.

-

Sample Preparation: A known quantity of Carbaryl is dissolved in the chosen non-aqueous solvent.

-

Indicator: An appropriate indicator, such as crystal violet, which exhibits a color change in the non-aqueous medium, is added.

-

Titration: The sample solution is titrated with the standardized perchloric acid solution until the endpoint is reached, as indicated by the color change of the indicator.

-

Data Analysis: The volume of titrant used is recorded to calculate the base content.

Implications of Physicochemical Properties in Drug Development and Environmental Science

The weak basicity and lipophilicity of Carbaryl are critical to its function and fate. Its ability to act as a cholinesterase inhibitor is dependent on its ability to cross biological membranes and interact with the active site of the enzyme.[1][6] The carbamate group mimics acetylcholine, but its hydrolysis from the enzyme is much slower, leading to inhibition.[1]

From an environmental perspective, the low water solubility and potential for binding to organic matter in soil and sediment are important considerations in its environmental persistence and bioavailability.

Conclusion

Naphthalen-1-yl methylcarbamate (Carbaryl) is a compound with a rich history and continued relevance. While the term "methyl(naphthalen-1-yl)carbamic acid" is an imprecise reference to this stable ester, a thorough understanding of Carbaryl's physicochemical properties, including its very weak basicity, is essential for professionals in research and development. The methodologies outlined in this guide provide a framework for the synthesis and characterization of this important molecule, enabling further investigation into its biological and environmental interactions.

References

-

Carbaryl - Wikipedia. (n.d.). Retrieved from [Link]

-

Carbamic acid - Grokipedia. (n.d.). Retrieved from [Link]

-

Carbaryl Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]

-

Conventional and Green Synthesis of Carbaryl. (2022, March 30). Glasp. Retrieved from [Link]

-

Walters, T., & Underwood, C. (2024, March 27). Alternative Synthesis of the Pesticide Carbaryl. Knowledge Box - Georgia College. Retrieved from [Link]

-

Carbaryl Summary Uses Health Effects Risks. (n.d.). Regulations.gov. Retrieved from [Link]

- Chemical synthesis of the carbaryl metabolite trans-5,6-dihydro-5,6-dihydroxy-1-naphthyl methylcarbamate. (1972). Journal of Agricultural and Food Chemistry, 20(4), 856-860.

-

Everything You Need To Know About The Pesticide Carbaryl. (2025, November 4). Media Bros. Retrieved from [Link]

-

What is carbaryl used for. (2021, December 14). Natursim Science Co., Ltd. Retrieved from [Link]

- pK a values calculated for the carbamic acid derivatives of the capture amines investigated. (2023, March). The Journal of Physical Chemistry A.

-

Carbamic acid, alpha-naphthyl-, 3-(2'-methylpiperidino)propyl ester. (n.d.). MolForge. Retrieved from [Link]

- Structure and Acidity of Carbamic Acid, and its Thio, Dithio and Sila Derivatives. (1993). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.

-

Methyl N-(1-naphthyl)carbamate | C12H11NO2 | CID 227026. (n.d.). PubChem. Retrieved from [Link]

-

Methyl N-(1-naphthyl)carbamate | CAS#:5449-00-3. (2025, September 12). Chemsrc. Retrieved from [Link]

- Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues. (n.d.). Science of Synthesis.

-

Carbamic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

N-methyl-n-[(naphthalen-1-yl)methyl]carbamoyl chloride. (n.d.). PubChemLite. Retrieved from [Link]

-

Methyl carbamate - Wikipedia. (n.d.). Retrieved from [Link]

-

(5-CHLOROSULFONYL-NAPHTHALEN-1-YL)-CARBAMIC ACID METHYL ESTER. (n.d.). Retrieved from [Link]

-

Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.). Google Patents.

-

Carbamic Acid | CH3NO2 | CID 277. (n.d.). PubChem. Retrieved from [Link]

- Process for production of 1-naphthyl methylcarbamate. (n.d.). Google Patents.

-

The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Carbaryl - Wikipedia [en.wikipedia.org]

- 2. mediabros.store [mediabros.store]

- 3. Carbamic acid â Grokipedia [grokipedia.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Carbamic acid - Wikipedia [en.wikipedia.org]

- 6. Carbaryl Fact Sheet [npic.orst.edu]

- 7. glasp.co [glasp.co]

- 8. Knowledge Box - Research Day: Alternative Synthesis of the Pesticide Carbaryl [kb.gcsu.edu]

Comprehensive Physicochemical Profiling and Analytical Applications of Methyl N-(1-naphthyl)carbamate

Executive Summary & Structural Disambiguation

In the landscape of organic synthesis and analytical derivatization, Methyl N-(1-naphthyl)carbamate (CAS: 5449-00-3) occupies a highly specific, yet frequently misunderstood, niche. As a Senior Application Scientist, I frequently observe researchers conflating this compound with the ubiquitous agricultural insecticide Carbaryl (CAS: 63-25-2) .

It is critical to establish the structural causality of this difference:

-

Carbaryl is 1-naphthyl N-methylcarbamate. It is synthesized via the reaction of 1-naphthol with methyl isocyanate. The ester oxygen is bonded directly to the aromatic naphthalene ring.

-

Methyl N-(1-naphthyl)carbamate , our target compound, is the positional isomer synthesized via the reaction of 1-naphthyl isocyanate with methanol[1]. Here, the nitrogen atom is bonded directly to the naphthalene ring, while the ester oxygen is bonded to the methyl group[2].

This structural distinction fundamentally alters the molecule's electronic distribution, reactivity profile, and biological targets. While Carbaryl acts as a potent acetylcholinesterase inhibitor, Methyl N-(1-naphthyl)carbamate is primarily utilized as a stable synthetic intermediate, a reference standard in high-performance liquid chromatography (HPLC), and a derivatizing agent for chiral resolution[2][3].

Physicochemical Characterization

Understanding the thermodynamic and physical properties of Methyl N-(1-naphthyl)carbamate is essential for optimizing reaction conditions and chromatographic separations. The extended π -conjugation of the naphthalene ring provides strong UV absorbance and native fluorescence, making it an ideal chromophore/fluorophore for trace analysis[3].

Table 1: Core Physicochemical Properties

| Property | Value | Causality / Implication for Research |

| IUPAC Name | methyl N-naphthalen-1-ylcarbamate | Dictates the nomenclature in structural databases[2]. |

| CAS Number | 5449-00-3 | Primary identifier for procurement and safety data[4]. |

| Molecular Formula | C₁₂H₁₁NO₂ | Confirms the 1:1 adduct of isocyanate and methanol[2]. |

| Molecular Weight | 201.22 g/mol | Used for precise molarity calculations in derivatization[2]. |

| Density | 1.234 g/cm³ | Indicates a dense, tightly packed crystalline lattice[4]. |

| Boiling Point | 301.4 ºC (at 760 mmHg) | High thermal stability; suitable for GC-MS analysis[4]. |

| Flash Point | 136.1 ºC | Low flammability hazard under standard lab conditions[1]. |

Synthetic Pathways and Molecular Mechanisms

The synthesis of Methyl N-(1-naphthyl)carbamate relies on the nucleophilic addition of an alcohol to an electrophilic isocyanate.

Mechanistic Insight: The carbon atom of the isocyanate group (–N=C=O) in 1-naphthyl isocyanate is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms[5]. When exposed to methanol, the oxygen lone pair of the alcohol attacks this central carbon. The reaction proceeds through a transient intermediate, followed by proton transfer to the nitrogen, yielding the stable carbamate[1].

Figure 1: Synthetic pathway demonstrating the nucleophilic addition yielding Methyl N-(1-naphthyl)carbamate.

Experimental Protocol: Synthesis and Validation

To utilize this compound as a reliable reference standard in HPLC-FLD (Fluorescence Detection) or as a baseline for NCI human tumor cell line assays (e.g., MCF7 and IGROV1)[4], researchers must synthesize it with high purity. The following protocol is a self-validating system designed to prevent common side reactions.

Step-by-Step Methodology: Anhydrous Synthesis

Objective: Synthesize high-purity Methyl N-(1-naphthyl)carbamate while preventing the formation of 1,3-di(1-naphthyl)urea.

-

Reagent Preparation (Strictly Anhydrous):

-

Action: Dissolve 10 mmol of 1-naphthyl isocyanate in 20 mL of anhydrous acetonitrile (ACN).

-

Causality: Isocyanates react aggressively with ambient moisture to form unstable carbamic acids, which rapidly decarboxylate into primary amines. These amines will immediately attack unreacted isocyanates to form insoluble urea byproducts[5]. Anhydrous conditions are non-negotiable.

-

-

Nucleophilic Attack:

-

Action: Add 50 mmol (5x excess) of anhydrous methanol dropwise to the reaction vessel under an inert argon atmosphere.

-

Causality: The stoichiometric excess of methanol drives the equilibrium entirely toward the carbamate product, ensuring complete consumption of the highly reactive and toxic isocyanate.

-

-

Thermal Incubation:

-

Action: Heat the mixture to 60°C for 2 hours under continuous magnetic stirring.

-

Causality: While methanol is highly reactive, the bulky naphthalene ring introduces steric hindrance. Mild heating overcomes this activation energy barrier, ensuring a quantitative yield.

-

-

Crystallization and Recovery:

-

Action: Evaporate the solvent under reduced pressure, then recrystallize the crude solid from a mixture of hot ethanol and water. Cool to 4°C and filter.

-

-

Self-Validation (HPLC-FLD):

-

Action: Dissolve 1 mg of the purified crystal in 1 mL of HPLC-grade methanol. Inject 10 µL into a C18 reverse-phase column. Monitor via UV at 254 nm and Fluorescence (Ex: 280 nm / Em: 330 nm).

-

Causality: A single, sharp chromatographic peak validates the absence of urea byproducts, confirming the structural integrity of the synthesized standard.

-

Figure 2: Step-by-step experimental workflow for the anhydrous synthesis and validation of the carbamate.

Biological Activity and Safety Profile

While not deployed as an active pharmaceutical ingredient (API), Methyl N-(1-naphthyl)carbamate is routinely screened in drug discovery pipelines. Data from the Developmental Therapeutics Program (DTP/NCI) indicates it has been evaluated in human tumor cell line growth inhibition assays, specifically targeting lines such as MCF7 and IGROV1[4].

Hazard Classification: Under the Globally Harmonized System (GHS), Methyl N-(1-naphthyl)carbamate carries an H302 hazard statement, indicating it is Harmful if swallowed[2].

-

Handling Causality: Because it is a carbamate, it possesses baseline potential for esterase interaction, though significantly weaker than its isomer, Carbaryl. Personnel must utilize standard PPE (nitrile gloves, safety goggles) and handle the powder within a Class II biological safety cabinet or chemical fume hood to prevent accidental ingestion or inhalation of aerosolized particulates[2].

References

-

Chemsrc. "Methyl N-(1-naphthyl)carbamate | CAS#:5449-00-3". Chemsrc Chemical Database.4

-

PubChem. "Methyl N-(1-naphthyl)carbamate | C12H11NO2 | CID 227026". National Institutes of Health (NIH). 2

-

Chemsrc. "Methyl N-(1-naphthyl)carbamate Synthetic Route". Chemsrc Chemical Database. 1

-

Guidechem. "1-Naphthyl isocyanate 86-84-0 wiki". Guidechem Database.5

-

Chemsrc. "1-Naphthylisocyanate | CAS#:86-84-0". Chemsrc Chemical Database. 3

Sources

- 1. Methyl N-(1-naphthyl)carbamate | CAS#:5449-00-3 | Chemsrc [chemsrc.com]

- 2. Methyl N-(1-naphthyl)carbamate | C12H11NO2 | CID 227026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Naphthylisocyanate | CAS#:86-84-0 | Chemsrc [chemsrc.com]

- 4. Methyl N-(1-naphthyl)carbamate | CAS#:5449-00-3 | Chemsrc [chemsrc.com]

- 5. wap.guidechem.com [wap.guidechem.com]

Methyl(naphthalen-1-yl)carbamic acid mechanism of action

The Pharmacodynamics and Kinetic Evaluation of Methyl(naphthalen-1-yl)carbamate as an Acetylcholinesterase Inhibitor

Executive Summary

Methyl(naphthalen-1-yl)carbamate (IUPAC: naphthalen-1-yl methylcarbamate), universally known by its common name carbaryl , is a prominent carbamate-class compound[1]. While widely recognized for its agricultural applications as a broad-spectrum insecticide, its core biochemical significance lies in its role as a potent, reversible inhibitor of the enzyme acetylcholinesterase (AChE)[2]. This technical whitepaper dissects the molecular mechanism of action, the kinetic parameters of enzyme carbamylation, and the rigorous experimental workflows required to quantify its inhibitory potency.

Molecular Mechanism of Action (Pharmacodynamics)

Acetylcholinesterase is a critical enzyme responsible for terminating synaptic transmission by rapidly hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate[3]. The active site of AChE contains a catalytic triad (Ser-203, His-447, Glu-334 in human AChE) situated at the base of a deep, narrow gorge.

Carbaryl acts as a pseudo-substrate or active-site-directed inhibitor[3]. Its mechanism of action follows a distinct, three-step covalent pathway:

-

Reversible Binding ( k1/k−1 ): The naphthyl ring of carbaryl interacts with the peripheral anionic site and the hydrophobic gorge of AChE, orienting the methylcarbamate moiety toward the catalytic serine.

-

Carbamylation ( k2 ): The hydroxyl group of Ser-203 executes a nucleophilic attack on the carbonyl carbon of the carbamate. This cleaves the ester bond, releasing 1-naphthol as the leaving group and forming a covalent N-methylcarbamylated enzyme intermediate[2].

-

Decarbamylation ( k3 ): To regain activity, the enzyme must undergo hydrolysis to shed the carbamyl group.

The Causality of Inhibition: Why does carbaryl inhibit AChE if it undergoes the exact same catalytic steps as the natural substrate? The answer lies in the reaction kinetics. When AChE hydrolyzes acetylcholine, the resulting acetylated enzyme is hydrolyzed (deacetylated) in microseconds. However, when carbaryl reacts with AChE, the resulting methylcarbamylated enzyme is highly stable. The decarbamylation rate ( k3 ) is orders of magnitude slower (taking minutes to hours), effectively trapping the enzyme in an inactive state and causing a massive accumulation of acetylcholine at the synapse[3][4].

Caption: Mechanism of AChE active site carbamylation and slow decarbamylation by carbaryl.

Quantitative Data Presentation

The kinetic bottleneck created by the carbamylation of AChE is best understood by comparing the rate constants of the natural substrate versus the carbamate inhibitor. Furthermore, the overall potency of carbaryl can be benchmarked against other known carbamates using the half-maximal inhibitory concentration ( IC50 ).

Table 1: Kinetic Parameters of AChE Hydrolysis (Acetylation vs. Carbamylation)

| Kinetic Parameter | Acetylcholine (Natural Substrate) | Carbaryl (Pseudo-substrate) |

|---|---|---|

| Intermediate Formed | Acetylated AChE | Methylcarbamylated AChE |

| Leaving Group | Choline | 1-Naphthol |

| Hydrolysis Rate ( k3 ) | ~ 3×105 min −1 | ~ 0.03 min −1 [4] | | Enzyme Reactivation Half-Life | ~ 0.2 milliseconds | ~ 15 - 30 minutes |

Table 2: Comparative IC50 Values for Carbamate Inhibitors | Compound | Chemical Class | Target Enzyme | Approximate IC50 ( μ M) | | :--- | :--- | :--- | :--- | | Carbaryl | N-Methylcarbamate | AChE | 2.0 - 10.0 | | Physostigmine | Alkaloid Carbamate | AChE | 0.01 - 0.03 | | Aldicarb | Oxime Carbamate | AChE | 1.0 - 2.0 |

Experimental Workflow: Quantifying AChE Inhibition

To accurately determine the IC50 and kinetic parameters of carbaryl, researchers rely on the Ellman's Assay , a gold-standard colorimetric protocol developed in 1961[5]. The assay utilizes acetylthiocholine iodide (ATCI) as a synthetic substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen[6].

Step-by-Step Protocol (Self-Validating System)

-

Buffer Preparation: Prepare a 0.1 M Sodium Phosphate buffer and adjust strictly to pH 8.0.

-

Reagent Preparation: Prepare 0.5 mM ATCI and 0.3 mM DTNB in the phosphate buffer. Note: DTNB is highly light-sensitive and must be prepared fresh and stored in the dark to prevent auto-reduction and baseline drift.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, mix 20 μ L of AChE (e.g., 0.1 U/mL) with 20 μ L of carbaryl at varying concentrations. Incubate at 25°C for 10–15 minutes.

-

Reaction Initiation: Add 160 μ L of the ATCI/DTNB reagent mixture to the wells to initiate the reaction[7].

-

Kinetic Readout: Immediately measure the absorbance at 412 nm using a microplate reader. Record the optical density ( ΔA412 ) every 30 seconds for 5 minutes to calculate the initial reaction velocity ( V0 ).

Field-Proven Insights: The Causality of Protocol Design

-

Why Pre-incubate? Because carbamylation is a time-dependent covalent process, introducing the substrate and the inhibitor simultaneously will result in competitive protection by the substrate, artificially inflating the IC50 [7]. Pre-incubation allows the enzyme-inhibitor complex to reach equilibrium.

-

Why ATCI? AChE cleaves ATCI into acetate and thiocholine . The free sulfhydryl group of thiocholine rapidly attacks DTNB, yielding 5-thio-2-nitrobenzoate (TNB), a yellow dianion that absorbs strongly at 412 nm[6]. This creates a direct, stoichiometric, and real-time colorimetric readout of enzyme activity.

Caption: Step-by-step workflow of the modified Ellman's assay for AChE inhibitor screening.

Toxicological Implications vs. Organophosphates

While both carbamates (like carbaryl) and organophosphates (OPs) inhibit AChE, their clinical and toxicological profiles differ significantly due to their molecular mechanisms. OPs phosphorylate the catalytic serine, and over time, undergo a process called "aging"—the spontaneous dealkylation of the bound OP molecule. Once aged, the phosphorylated AChE is entirely irreversible and cannot be resurrected by oxime reactivators[8].

In contrast, the methylcarbamylated AChE formed by carbaryl does not undergo aging[3]. The inhibition is strictly pseudo-irreversible; the enzyme will spontaneously decarbamylate and recover full activity over several hours[4]. Because of this, carbaryl intoxication is generally self-limiting in mammals if acute cholinergic crisis is managed, making it a safer alternative to OP compounds in agricultural applications.

Sources

- 1. Carbaryl - Wikipedia [en.wikipedia.org]

- 2. npic.orst.edu [npic.orst.edu]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of acetylcholinesterase inhibition and energy allocation in Daphnia magna exposed to carbaryl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Biological activity of naphthalen-1-yl carbamate derivatives

An In-Depth Technical Guide to the Biological Activities of Naphthalen-1-yl Carbamate Derivatives

Abstract

The naphthalen-1-yl carbamate scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of these derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core biological activities, including potent cholinesterase inhibition relevant to neurodegenerative diseases, significant anticancer properties against various cell lines, and broad-spectrum antimicrobial effects. Each section synthesizes field-proven insights, explaining the causality behind experimental choices and detailing validated protocols. Through a blend of mechanistic explanations, quantitative data, and visual workflows, this document serves as an authoritative resource for understanding and advancing the therapeutic potential of naphthalen-1-yl carbamate derivatives.

Introduction to the Naphthalen-1-yl Carbamate Scaffold

Chemical Structure and Properties

The naphthalen-1-yl carbamate core consists of a bicyclic aromatic naphthalene ring linked to a carbamate functional group at the C1 position. This structure combines the lipophilic, planar nature of naphthalene with the hydrogen-bonding capabilities and reactive potential of the carbamate moiety.[1] The versatility of this scaffold allows for extensive chemical modification at the carbamate nitrogen and on the naphthalene ring system, enabling the fine-tuning of its physicochemical properties and biological activities.[2]

Caption: Core chemical structure of naphthalen-1-yl carbamate.

Significance in Medicinal Chemistry

Naphthalene derivatives are integral to numerous therapeutic agents due to their wide range of biological functions, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The carbamate group is a well-established pharmacophore, most notably for its role in enzyme inhibition, particularly cholinesterases.[5][6] The fusion of these two moieties creates a hybrid structure with significant potential for developing novel therapeutics that can interact with multiple biological targets.

Cholinesterase Inhibition: A Primary Therapeutic Target

A major focus of research into naphthalen-1-yl carbamate derivatives has been their potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine.[7]

The Cholinergic Hypothesis and Alzheimer's Disease

The cholinergic hypothesis posits that a decline in acetylcholine levels in the brain is a key factor in the cognitive deficits observed in Alzheimer's disease (AD).[6][7] Inhibiting AChE and BChE increases the synaptic availability of acetylcholine, offering a primary symptomatic treatment strategy for AD.[8][9] Carbamate-based inhibitors like Rivastigmine are established drugs for this purpose.[5]

Mechanism of Action: Enzyme Carbamylation

Most carbamate inhibitors function as "pseudo-irreversible" or "slowly reversible" inhibitors.[10] The mechanism involves a nucleophilic attack by the catalytic serine residue in the enzyme's active site on the carbamate's carbonyl carbon. This results in the formation of a stable, carbamoylated enzyme intermediate, rendering the enzyme temporarily inactive. The subsequent hydrolysis to regenerate the active enzyme is significantly slower than the hydrolysis of acetylcholine.[10]

Caption: General mechanism of pseudo-irreversible cholinesterase inhibition.

The large, aromatic naphthalene moiety can form π-π stacking interactions within the enzyme's active site gorge, influencing both binding affinity and selectivity between AChE and BChE.[10] Some derivatives have shown selective inhibition of BChE, which is an increasingly important target in later-stage AD.[7]

Data Summary: In Vitro Cholinesterase Inhibition

The inhibitory potency of these derivatives is quantified by the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.

| Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Salicylanilide N,N-disubstituted Carbamates | Acetylcholinesterase (AChE) | 38.98 - 89.74 | [5] |

| Salicylanilide N,N-disubstituted Carbamates | Butyrylcholinesterase (BChE) | 1.60 - 311.0 | [5] |

| Pyranone-Carbamate Derivatives | Butyrylcholinesterase (eqBuChE) | 0.00468 | [7] |

| 1-Naphthol Derivatives | Acetylcholinesterase (AChE) | 0.096 - 0.177 | [11] |

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard for measuring cholinesterase activity and inhibition. It relies on the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) by the enzyme, which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (TNB), which is measured spectrophotometrically.

Step-by-Step Methodology [5][7]

-

Preparation of Reagents: Prepare a phosphate buffer (e.g., 100 mM, pH 8.0). Prepare stock solutions of the enzyme (AChE from electric eel or BChE from equine serum), the substrate (acetylthiocholine iodide or S-butyrylthiocholine chloride), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the naphthalen-1-yl carbamate test compounds in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well microplate, add the buffer, the test compound at various concentrations, the DTNB solution, and the enzyme solution.

-

Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control well (containing solvent instead of the inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Anticancer Properties

Naphthalene-based compounds are well-documented for their potential as anticancer agents, acting through diverse mechanistic pathways.[12][13] The addition of a carbamate functional group can further enhance this activity.

Mechanisms of Cytotoxicity

Naphthalen-1-yl derivatives have been shown to exert their anticancer effects through several key mechanisms:

-

Aromatase Inhibition: Some derivatives act as aromatase inhibitors, blocking the conversion of androgens to estrogens. This is a crucial therapeutic strategy for hormone-dependent breast cancers, such as those seen in MCF-7 cells.[12][14]

-

Induction of Apoptosis and Cell Cycle Arrest: These compounds can trigger programmed cell death (apoptosis) and halt the cell division cycle, preventing the proliferation of cancer cells.[12]

-

Enzyme Inhibition: Beyond aromatase, these derivatives can inhibit other enzymes vital for cancer cell survival and proliferation, such as topoisomerases and protein kinases.[12][15]

Data Summary: In Vitro Cytotoxicity

The cytotoxic effect is typically evaluated by the IC₅₀ value, representing the drug concentration required to inhibit the growth of 50% of the cancer cells in vitro.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Naphthalen-1-yloxyacetamide-Acrylamides | MCF-7 (Breast Cancer) | 2.33 - 7.39 | [12] |

| Naphthalene Substituted Benzimidazoles | Various Cancer Lines | 0.078 - 0.625 | [13] |

| 1,3,4-Oxadiazole-naphthalene Hybrids | MCF-7 (Breast Cancer) | 8.4 - 10.4 | [13] |

| 1,3,4-Oxadiazole-naphthalene Hybrids | HepG2 (Liver Cancer) | 8.4 - 10.4 | [13] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Step-by-Step Methodology [13]

-

Cell Plating: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the naphthalen-1-yl carbamate derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The naphthalene ring is a well-known pharmacophore in the development of antimicrobial agents, and its derivatives have shown significant activity against a wide array of pathogenic microbes.[1][3][16]

Spectrum of Activity

Naphthalen-1-yl carbamate and related derivatives have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species (e.g., Candida albicans).[3][17] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential cellular processes.

Data Summary: In Vitro Antimicrobial Activity

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| N-(Naphthalen-1-yl)propanamide Derivatives | Escherichia coli | < 0.97 | |

| N-(Naphthalen-1-yl)propanamide Derivatives | Staphylococcus aureus | < 0.97 | |

| N-(Naphthalen-1-yl)propanamide Derivatives | Aspergillus niger | 3.9 | |

| 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl Ethylcarbamate | Staphylococcus aureus | 7.8 | [17] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microplate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Prepare a standardized inoculum of the target microorganism and add it to each well of the microplate.

-

Controls: Include a positive control well (microorganism with no compound) to ensure growth and a negative control well (medium only) to check for sterility.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Perspectives

Naphthalen-1-yl carbamate derivatives are a versatile and highly promising class of compounds with a diverse range of biological activities. Their potent inhibition of cholinesterases makes them strong candidates for further development in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, their significant cytotoxicity against cancer cells and broad-spectrum antimicrobial activity highlight their potential in oncology and infectious disease research.

Future research should focus on optimizing the scaffold to enhance selectivity for specific enzyme isoforms or microbial species, thereby reducing potential off-target effects. The development of multi-target derivatives, for instance, compounds that simultaneously inhibit cholinesterase and prevent β-amyloid aggregation, represents an exciting frontier for Alzheimer's therapy. A deeper exploration of their in vivo efficacy, safety profiles, and pharmacokinetic properties will be critical in translating the in vitro promise of these compounds into clinically effective therapeutic agents.

References

-

Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences. [Link]

-

Kratky, M., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 209. [Link]

-

Azzam, S. H. S., et al. (2025). Solvent-Free One-Pot Synthesis of Butyl N-[(2-Hydroxy-1-naphthyl)(aryl)methyl]carbamate Derivatives and Their Biological Evaluation. Journal of Advanced Sciences and Technology, 3(5), 1043-1055. [Link]

-

Abdel-Rahman, H. M., et al. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 15(47), 30154-30172. [Link]

-

Ye, Z., et al. (2024). Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Yıldırım, S., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113. [Link]

-

ResearchGate. (2025). Acetylcholinesterase Inhibitors from Carbamate and Benzo-fused Heterocyclic Scaffolds: Promising Therapeutics for Alzheimer's Disease. ResearchGate. [Link]

-

Rauf, A., et al. (2020). New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. Computational Biology and Chemistry, 89, 107378. [Link]

-

Pavan, B., et al. (1993). 1-naphthyl N-methyl carbamate effect on intra- and extracellular concentrations of arachidonic acid metabolites, and on the chemiluminescence generation by mouse peritoneal macrophages. General Pharmacology, 24(4), 951-956. [Link]

-

Zhang, D., et al. (2025). A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy. Bioorganic Chemistry, 164, 108551. [Link]

-

Fesat, H., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(21), 3848. [Link]

-

Lee, D., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 11(5), eado9659. [Link]

-

ResearchGate. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. ResearchGate. [Link]

-

Zadrazilova, I., et al. (2016). Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates. Molecules, 21(9), 1198. [Link]

-

Sayyed, R., & Mokale, S. (2014). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. International Journal of Pharmaceutical Sciences and Research, 5(8), 3163. [Link]

- Tweit, R. C. (1971). Synthesis of naphthalene derivatives. U.S.

-

Sayyed, R., & Mokale, S. (2012). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. RASAYAN Journal of Chemistry, 5(2), 231-239. [Link]

-

ResearchGate. (2025). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. ResearchGate. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

In-Vitro Studies of Methyl(naphthalen-1-yl)carbamate: A Comprehensive Technical Guide

Executive Summary & Chemical Identity

Technical Note on Nomenclature: While occasionally queried as "Methyl(naphthalen-1-yl)carbamic acid," free carbamic acids are chemically unstable and rapidly decarboxylate. Consequently, all authoritative in-vitro toxicological and pharmacokinetic studies utilize its stable esterified form, Methyl(naphthalen-1-yl)carbamate (widely known as Carbaryl; CAS: 63-25-2).

As a prototypical anticholinesterase carbamate, its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE). However, modern in-vitro research has expanded far beyond target-site toxicity. Today, application scientists focus on its hepatic metabolic clearance, off-target receptor interactions, and synergistic genotoxicity. This guide synthesizes the in-vitro methodologies used to characterize these complex pharmacodynamic (PD) and pharmacokinetic (PK) profiles.

Hepatic Metabolic Profiling and Cytochrome P450 Interactions

The in-vitro metabolic fate of methyl(naphthalen-1-yl)carbamate is heavily dictated by human cytochrome P450 (CYP) isoforms. Studies utilizing human liver microsomes (HLMs) have demonstrated that the compound undergoes extensive Phase I metabolism ()[1].

-

Aromatic Hydroxylation: CYP1A1 and CYP1A2 are the primary drivers for the formation of 5-hydroxycarbaryl, whereas CYP3A4 and CYP1A1 predominantly generate 4-hydroxycarbaryl.

-

Aliphatic Hydroxylation: The N-methyl group is oxidized primarily by CYP2B6 to form carbaryl methylol.

Causality in Experimental Design: Identifying these specific isoforms is crucial for predicting chemical-chemical interactions. For instance, co-incubation with chlorpyrifos (which is also metabolized by CYP2B6) competitively inhibits the formation of carbaryl methylol. Researchers must use recombinant CYPs alongside HLMs to isolate these specific metabolic pathways and calculate intrinsic clearance ( CLint ) for Physiologically Based Pharmacokinetic (PBPK) modeling ()[2].

Fig 1. CYP450-mediated metabolic pathways of Methyl(naphthalen-1-yl)carbamate.

Synergistic Genotoxicity in Human Melanocytes

Epidemiological data linking carbamate exposure to cutaneous melanoma has driven in-vitro investigations into its effects on human melanocytes. Research has demonstrated that exposure to 100 µM of the compound induces significant oxidative stress, evidenced by the upregulation of the HMOX1 gene ()[3].

Causality in Experimental Design: Why test this in combination with solar radiation? UV radiation alone suppresses the Nrf2 antioxidant pathway. When melanocytes are exposed to both the chemical and UV radiation (375 mJ/cm²), the cells lose their ability to mitigate the chemically induced oxidative stress. This results in S-phase cell cycle arrest and the rapid accumulation of cyclobutane pyrimidine dimers (CPDs), providing a mechanistic basis for the epidemiological observations.

Fig 2. Experimental workflow for assessing synergistic genotoxicity in human melanocytes.

Off-Target Receptor Binding

Recent in silico predictions followed by in-vitro validation have revealed that beyond AChE, the compound interacts with off-target human proteins. Assays have confirmed binding affinities for the serotonin receptor HTR2B and the adrenergic receptor ADRA2B, which are hypothesized to contribute to neurobehavioral anomalies observed in vertebrate models ()[4].

Quantitative Data Summaries

Table 1: CYP450 Isoform Specificity and Metabolite Generation

| CYP Isoform | Primary Metabolite Generated | Reaction Type | Relative Contribution |

| CYP1A1 / 1A2 | 5-Hydroxycarbaryl | Aromatic Hydroxylation | High |

| CYP3A4 / 1A1 | 4-Hydroxycarbaryl | Aromatic Hydroxylation | High |

| CYP2B6 | Carbaryl Methylol | Aliphatic Hydroxylation | Moderate (Highly susceptible to inhibition) |

Table 2: Genotoxic and Transcriptomic Responses in Human Melanocytes (100 µM Exposure)

| Biomarker / Endpoint | Response (Chemical Alone) | Response (Chemical + UV Radiation) | Biological Implication |

| HMOX1 Expression | Upregulated | Suppressed | Oxidative stress induction; loss of antioxidant defense under UV |

| CDKN1A Expression | Mild Upregulation | Synergistic Upregulation | Severe DNA damage leading to cell cycle arrest |

| CPD Lesions | Baseline | Rapid Accumulation | Direct DNA structural damage |

| Cell Cycle | Normal | S-Phase Arrest | Halting of DNA replication due to genotoxicity |

Experimental Protocols

Protocol A: Human Liver Microsome (HLM) Metabolic Clearance Assay

Rationale: HLMs are preferred over whole hepatocytes for isolating Phase I metabolism because they lack the confounding variables of cellular uptake and Phase II conjugation, allowing for precise Michaelis-Menten kinetics ( Km , Vmax ) of CYP450 enzymes.

Step-by-Step Methodology:

-

Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the chemical substrate (1–200 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Add an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the reaction.

-

Termination: At specific time intervals (e.g., 0, 10, 20, 30 min), transfer 100 µL aliquots into 100 µL of ice-cold acetonitrile containing an internal standard (e.g., 1-naphthol).

-

Centrifugation & Analysis: Centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via HPLC-UV or LC-MS/MS.

System Validation & Quality Control:

-

Zero-Time Control: Acetonitrile is added before the NADPH system to establish a 0% metabolism baseline and rule out non-enzymatic degradation.

-

Positive Controls: Use known substrates (e.g., testosterone for CYP3A4, phenacetin for CYP1A2) to verify the enzymatic viability of the HLM batch.

Protocol B: Melanocyte Genotoxicity & Oxidative Stress Assay

Rationale: Primary human melanocytes are used instead of immortalized cell lines (like SK-MEL) because immortalized lines often harbor pre-existing mutations in cell cycle checkpoints (e.g., p53, CDKN1A), which would mask the true genotoxic response to the chemical and UV radiation.

Step-by-Step Methodology:

-

Cell Culture: Seed primary human melanocytes in 6-well plates at a density of 1×105 cells/well using Medium 254 supplemented with Human Melanocyte Growth Supplement (HMGS).

-

Chemical Exposure: Treat cells with 100 µM of the compound dissolved in DMSO (final DMSO concentration <0.1%) for 24 hours.

-

Irradiation: Wash cells with PBS. Irradiate with a solar simulator emitting UVA/UVB at a dose of 375 mJ/cm² in a thin layer of PBS to prevent UV absorption by phenol red in the culture media.

-

Recovery & Harvest: Replace with fresh media and incubate for 1–24 hours depending on the endpoint (e.g., 1h for CPD formation, 24h for gene expression).

-

Flow Cytometry: Fix cells in 70% ethanol, permeabilize, and stain with anti-CPD antibodies and Propidium Iodide (PI) for simultaneous DNA damage and cell cycle analysis.

System Validation & Quality Control:

-

Vehicle Control: 0.1% DMSO without the chemical ensures the solvent does not induce baseline oxidative stress.

-

Viability Thresholding: Trypan blue exclusion must confirm >80% viability prior to flow cytometry; analyzing dead cells leads to false-positive DNA fragmentation signals.

References

-

Tang, J., et al. "In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos." Chemico-Biological Interactions, 141.3 (2002): 229-241.[Link]

-

Ferrucio, B., et al. "Molecular effects of 1-naphthyl-methylcarbamate and solar radiation exposures on human melanocytes." Toxicology in Vitro, 38 (2017): 67-76.[Link]

-

Yoon, M., et al. "Use of in vitro data in developing a physiologically based pharmacokinetic model: Carbaryl as a case study." Toxicology, 332 (2015): 52-66.[Link]

-

Faria, M., et al. "Environmental levels of carbaryl impair zebrafish larvae behaviour." Journal of Hazardous Materials, 430 (2022): 128563.[Link]

Sources

- 1. In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of in vitro data in developing a physiologically based pharmacokinetic model: Carbaryl as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular effects of 1-naphthyl-methylcarbamate and solar radiation exposures on human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositori.upf.edu [repositori.upf.edu]

Initial Toxicity Screening of Methyl(naphthalen-1-yl)carbamic acid: A Phased, Mechanism-Centric Approach

An In-Depth Technical Guide:

Introduction

Methyl(naphthalen-1-yl)carbamic acid (PubChem CID: 227026) is a carbamate derivative incorporating a naphthalene moiety.[1] Its structure suggests potential applications in medicinal chemistry or as an agrochemical intermediate. However, before significant resources are invested in its development, a robust and early assessment of its toxicological profile is imperative. The presence of a polycyclic aromatic naphthalene group and a carbamate functional group necessitates a careful evaluation, as related structures are known to exhibit toxic properties, including cytotoxicity and genotoxicity.[2] Existing GHS classification data for the closely related Methyl N-(1-naphthyl)carbamate indicates it is harmful if swallowed (Acute toxicity, oral, Category 4), underscoring the need for a thorough safety evaluation.[1]

This guide outlines a strategic, tiered approach for the initial toxicity screening of Methyl(naphthalen-1-yl)carbamic acid. The methodology is designed to move from predictive, high-throughput computational methods to targeted, mechanism-indicative in vitro assays. This "fail-fast, fail-cheap" philosophy allows for early identification of potential liabilities, conserving resources and aligning with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[3] The focus is not merely on data generation but on building a mechanistic understanding of the compound's interaction with biological systems.

Phase 1: In Silico Toxicity Prediction – The Digital First Pass

Rationale: Before committing to wet-lab experiments, computational toxicology provides a rapid, cost-effective, and resource-efficient preliminary screen.[4] By leveraging quantitative structure-activity relationship (QSAR) models and identifying structural alerts (toxicophores), we can predict a range of toxicological endpoints based solely on the chemical structure of Methyl(naphthalen-1-yl)carbamic acid.[5][6] This approach helps to prioritize chemicals, guide subsequent experimental testing, and minimize late-stage failures in development.[4]

Methodology: A consensus-based approach using multiple in silico tools is recommended to increase the confidence of the predictions.[5] Freely available, validated software such as Toxtree can be employed to assess key endpoints.[7]

Key Endpoints for Prediction:

-

Mutagenicity (Ames Test): Prediction based on structural alerts for DNA reactivity. The ISS decision tree model within Toxtree is a well-established tool for this purpose.[7]

-

Carcinogenicity: Prediction based on structural fragments known to be associated with carcinogenic potential.

-

Hepatotoxicity: Assessment for structural motifs linked to liver injury.

-

hERG Inhibition: Prediction of potential cardiotoxicity through blockage of the hERG potassium channel.

Data Presentation:

| Predicted Endpoint | Prediction Model | Result (Hypothetical) | Confidence Level | Structural Alerts Identified (Hypothetical) |

| Bacterial Mutagenicity | Benigni/Bossa Rulebase | Equivocal | Moderate | Naphthalene moiety (potential for epoxidation) |

| Carcinogenicity | Carcinogenicity Potency Database | Negative | Low | Aromatic amine derivative |

| Hepatotoxicity | ProTox-II | Class 4 (Toxic) | High | N/A |

| Acute Oral Toxicity | ProTox-II | Class 4 (LD50: 300-2000 mg/kg) | High | N/A |

This table presents hypothetical data for illustrative purposes.

Phase 2: In Vitro Cytotoxicity Assessment – Establishing Biological Potency

Rationale: The primary goal of this phase is to determine the concentration range at which Methyl(naphthalen-1-yl)carbamic acid exerts a cytotoxic (cell-killing) effect. This is a critical prerequisite for designing subsequent, more complex assays, such as genotoxicity tests.[8] Running assays at excessively high, non-physiologically relevant concentrations can lead to artifactual positive results driven by general cellular stress rather than a specific toxic mechanism.[9] Furthermore, these data provide a baseline for comparing the potency of different compounds.[10] We will employ a human liver-derived cell line (e.g., HepG2) due to the liver's central role in xenobiotic metabolism.

Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10]

Step-by-Step Methodology:

-

Cell Culture: Culture HepG2 cells in appropriate media (e.g., EMEM supplemented with 10% FBS) at 37°C, 5% CO₂ until they reach approximately 80-90% confluency.

-

Cell Seeding: Harvest cells and seed them into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 100 mM stock solution of Methyl(naphthalen-1-yl)carbamic acid in DMSO. Perform a serial dilution in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.[11]

-

Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include the following controls:

-

Vehicle Control: Cells treated with medium containing 0.5% DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) to induce maximum LDH release.

-

Untreated Control: Cells in culture medium only.

-

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

LDH Measurement:

-

Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound Abs. - Vehicle Control Abs.) / (Positive Control Abs. - Vehicle Control Abs.)] * 100 Plot the % cytotoxicity against the log of the compound concentration and determine the IC₅₀ value (the concentration that causes 50% cell death) using non-linear regression analysis.

Data Presentation:

| Compound | Cell Line | Assay Duration | IC₅₀ (µM) [Hypothetical] |

| Methyl(naphthalen-1-yl)carbamic acid | HepG2 | 24 hours | 45.7 |

Phase 3: Genotoxicity Screening – A Standard Investigative Battery

Rationale: Genotoxicity testing is a critical component of safety assessment, as compounds that damage genetic material can be potential carcinogens or mutagens.[12][13] A battery approach using multiple assays is required by regulatory guidelines because no single test can detect all relevant genotoxic mechanisms.[14] Our initial screen will consist of two core in vitro assays targeting different endpoints: gene mutation and chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). It measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[14][15] The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.

In Vitro Micronucleus Assay

Principle: This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[9] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[12] This assay is a robust and widely accepted method for screening for chromosomal damage and is detailed in OECD Test Guideline 487.[9]

Experimental Workflow and Logic Diagram

Caption: Tiered workflow for initial toxicity screening.

Step-by-Step Methodology (In Vitro Micronucleus Assay, OECD TG 487):

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) known for stable karyotype and low spontaneous micronucleus frequency.[9]

-

Concentration Selection: Based on the Phase 2 cytotoxicity data, select at least three test concentrations. The highest concentration should induce significant but not excessive cytotoxicity (e.g., 55±5% reduction in cell proliferation).[9]

-

Treatment: Expose cell cultures to Methyl(naphthalen-1-yl)carbamic acid for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9). A parallel long-duration treatment (e.g., 24 hours) without S9 is also performed.

-

Controls:

-

Vehicle Control: DMSO (or other appropriate solvent).

-

Positive Controls (without S9): A known clastogen (e.g., Mitomycin C) and a known aneugen (e.g., Colchicine).

-

Positive Control (with S9): A known pro-mutagen (e.g., Cyclophosphamide).

-

-

Cell Recovery: After the treatment period, wash the cells and culture them in fresh medium for a period that allows for cell division (typically 1.5-2 normal cell cycle lengths).

-

Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis without inhibiting nuclear division. This results in the accumulation of binucleated cells, which are the target population for scoring as they have completed one mitosis.[9]

-

Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A concurrent analysis of cell proliferation (e.g., Cytokinesis-Block Proliferation Index) is performed to confirm that the cells have undergone division.

-

Data Interpretation: A result is considered positive if there is a concentration-dependent increase in the frequency of micronucleated cells that is statistically significant compared to the vehicle control.

Conclusion and Path Forward

This three-phased approach provides a comprehensive initial toxicity profile for Methyl(naphthalen-1-yl)carbamic acid. The in silico predictions offer early warnings, the cytotoxicity data establish biologically relevant concentration ranges, and the genotoxicity battery addresses key safety endpoints for DNA damage.

The integrated results from these studies will form a critical decision-making package. A negative profile—no significant alerts in silico, low cytotoxicity, and no evidence of genotoxicity—would provide strong support for advancing the compound in the development pipeline. Conversely, a positive finding in any of the genotoxicity assays would be a significant liability, likely halting further development or triggering extensive mechanistic follow-up studies to determine the relevance of the findings to human health. This structured, evidence-based screening strategy ensures that only the safest and most promising candidates proceed, embodying the principles of modern, efficient, and ethical drug development.

References

- Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral System

- 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.

- The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. MDPI.

- In Silico Toxicity Prediction: Transforming Drug Safety with AI and Comput

- Genotoxicity testing of drugs | High-throughput assay. Miltenyi Biotec.

- High-throughput approaches for genotoxicity testing in drug development: recent advances. Dovepress.

- Framework for In Silico Toxicity Screening of Novel Odorants. MDPI.

- In silico Toxicology - A Tool for Early Safety Evalu

- In silico tools for toxicity prediction.

- Updates to OECD in vitro and in chemico test guidelines.

- In Vitro Gene-Tox Services. Eurofins Discovery.

- Genetic Toxicology. Pharmaron.

- Guidelines for the Testing of Chemicals. OECD.

- In Vitro Toxicity Testing. ScienceDirect.

- OECD GUIDELINE FOR THE TESTING OF CHEMICALS.

- ICCVAM Recommendations on In Vitro Methods for Assessing Acute Systemic Toxicity.

- OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD.

- Methyl N-(1-naphthyl)carbamate | C12H11NO2 | CID 227026. PubChem, NIH.

- Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Bio-protocol.

- In Vitro Cytotoxicity Determin

- Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. PMC, NIH.

Sources

- 1. Methyl N-(1-naphthyl)carbamate | C12H11NO2 | CID 227026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 7. Framework for In Silico Toxicity Screening of Novel Odorants | MDPI [mdpi.com]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. iloencyclopaedia.org [iloencyclopaedia.org]

- 11. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. dovepress.com [dovepress.com]

Environmental fate and degradation pathways of Carbaryl

An In-Depth Technical Guide to the Environmental Fate and Degradation Pathways of Carbaryl

Abstract

Carbaryl (1-naphthyl N-methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture and residential settings. Understanding its environmental fate is paramount for assessing its ecological risk and ensuring its responsible use. This technical guide provides a comprehensive overview of the primary degradation pathways of Carbaryl, including abiotic and biotic mechanisms. We delve into the kinetics and products of hydrolysis and photolysis, explore the microbial metabolic routes in soil and aquatic systems, and summarize its overall environmental persistence. Furthermore, this guide presents detailed, field-proven experimental protocols derived from international standards (e.g., OECD guidelines) for studying these degradation processes, offering researchers a self-validating framework for their investigations. The content is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring technical accuracy and practical applicability for environmental scientists and drug development professionals.

Introduction: The Environmental Profile of a Widely Used Insecticide

Carbaryl was introduced in 1956 and has since become one of the most extensively used insecticides for controlling over 100 species of pests on a wide variety of crops, as well as on turf, ornamentals, and for home and garden use.[1] Its mode of action is the inhibition of the acetylcholinesterase enzyme, disrupting the nervous system of target insects.[2] However, the widespread application of Carbaryl necessitates a thorough understanding of its behavior and persistence in the environment.[3][4] Its residues have the potential to contaminate soil, surface water, and, to a lesser extent, groundwater, making its degradation kinetics a critical area of study.[5]

This document serves as a technical resource, consolidating current knowledge on the chemical, photochemical, and biological processes that govern the transformation and breakdown of Carbaryl in the environment.

Physicochemical Properties and Environmental Mobility

The environmental transport and partitioning of Carbaryl are dictated by its inherent physicochemical properties. It is a white to tan crystalline solid with moderate water solubility (40 to 100 mg/L) and a low vapor pressure, which limits its atmospheric transport via volatilization.[2][6][7] Its octanol-water partition coefficient (log Kow) is approximately 2.3, indicating a moderate hydrophobicity and a tendency to sorb to organic matter in soil and sediment.[6][7]

This sorption to soil is a key factor influencing its fate. The process is kinetically rapid, and the extent of sorption is positively correlated with the soil's organic carbon (OC) and clay content.[8][9][10][11] Consequently, Carbaryl is considered to have medium mobility in most soil types.[6] While this sorption can retard leaching, Carbaryl's moderate water solubility and extensive use mean it is still frequently detected in surface water and occasionally in groundwater.[5][12]

Abiotic Degradation Pathways: The Role of Chemistry and Light

Abiotic processes, primarily hydrolysis and photolysis, are significant contributors to the degradation of Carbaryl, particularly in aquatic environments.

Hydrolysis

Hydrolysis is the primary abiotic degradation pathway for Carbaryl in water, involving the cleavage of its ester linkage to yield 1-naphthol and methylcarbamic acid, which further breaks down.[13] The rate of this reaction is exceptionally dependent on pH.[14][15]

-

Alkaline Conditions (pH > 7): Hydrolysis is rapid. The reaction is a base-catalyzed process where the hydroxide ion (OH-) attacks the carbamate functional group.[15][16] Half-lives can be as short as a few hours at pH 8 and decrease further as alkalinity increases.[6][14]

-

Neutral Conditions (pH 7): The half-life is typically in the range of 10 to 16 days.[2][6][14]

-

Acidic Conditions (pH < 6): Carbaryl is very stable, with hydrolysis proceeding very slowly. The half-life can extend to hundreds of days at pH 5.[2]

This pH dependency is a critical consideration for experimental design and environmental risk assessment. In neutral to alkaline surface waters, hydrolysis is a dominant and rapid dissipation mechanism.

Photolysis

Photodegradation, or photolysis, involves the breakdown of Carbaryl by sunlight. This process can occur through two mechanisms:

-

Direct Photolysis: The Carbaryl molecule directly absorbs ultraviolet radiation, leading to its decomposition. The direct photolysis half-life in pure water exposed to sunlight has been reported to be around 6.6 to 21 days.[14][17]

-

Indirect Photolysis: This process is mediated by naturally occurring photosensitizers in the water, such as dissolved natural organic matter (NOM) and nitrate ions.[18] These substances absorb sunlight and produce highly reactive species, like the hydroxyl radical (HO•), which then degrade the Carbaryl molecule.[18]

The products of photolysis are different from hydrolysis and can include various naphthoquinones and hydroxylated derivatives.[8] While hydrolysis is often dominant in alkaline waters, photolysis plays a a significant role in the overall degradation in sunlit surface waters, especially under neutral or acidic conditions where hydrolysis is slow.[14]

Biotic Degradation Pathways: The Microbial Metabolism of Carbaryl

Microbial degradation is the principal pathway for Carbaryl dissipation in soil and a significant contributor in aquatic systems.[17][19] A diverse range of soil bacteria and fungi can utilize Carbaryl as a source of carbon and energy.[20][21]

Microbial Degradation in Soil and Water

The microbial metabolism of Carbaryl is typically initiated by the enzymatic hydrolysis of the carbamate bond, a reaction catalyzed by a carbaryl hydrolase enzyme.[22] This initial step mirrors chemical hydrolysis, producing the primary metabolite, 1-naphthol, and methylamine.[1][22]

Key Microbial Players: Numerous microorganisms have been identified that can degrade Carbaryl, including species from the genera Pseudomonas, Bacillus, Rhodococcus, Arthrobacter, and Morganella.[7][19][21][22][23]

The Metabolic Pathway: Following the initial hydrolysis, microorganisms further degrade the more toxic and recalcitrant 1-naphthol.[22] In Pseudomonas species, for example, the pathway proceeds through the hydroxylation of 1-naphthol to form 1,2-dihydroxynaphthalene.[1][24] This intermediate is then subject to ring cleavage, entering central metabolic pathways like the gentisate pathway, ultimately leading to complete mineralization into carbon dioxide, water, and microbial biomass.[1][24] Interestingly, some Pseudomonas strains compartmentalize this process, with the initial hydrolysis to 1-naphthol occurring in the periplasm to minimize the cellular toxicity of the 1-naphthol intermediate before it is metabolized in the cytoplasm.[22][25]

Influencing Factors: The rate of microbial degradation is influenced by several environmental factors:

-

Oxygen Status: Degradation is generally faster under aerobic conditions.[2][17]

-

Soil Properties: Soil type, organic matter content, moisture, and pH all affect microbial activity and thus the degradation rate.[4][6]

-

Temperature: Higher temperatures generally increase the rate of microbial metabolism.[6]

-

History of Exposure: Soils with a history of Carbaryl application often show faster degradation rates due to the acclimation and proliferation of Carbaryl-degrading microbial populations.[20]

dot graph TD { subgraph Environment A[Carbaryl Application]; end

} enddot Caption: Overall environmental fate and degradation routes of Carbaryl.

Summary of Environmental Persistence

The persistence of Carbaryl is generally low to moderate, but highly variable depending on environmental conditions. Its half-life is a key metric used to quantify this persistence.

| Environmental Compartment | Condition | Reported Half-Life | Primary Degradation Pathway(s) | Reference(s) |

| Water | pH 5 | ~1600 days | Very Slow Hydrolysis | [2] |

| pH 7 | 10 - 16 days | Hydrolysis | [6][14] | |

| pH 9 | ~3.2 hours | Rapid Hydrolysis | [2] | |

| Sunlight Exposed | 6.6 - 21 days | Photolysis, Hydrolysis | [14][17] | |

| Soil | Aerobic, Surface | 7 - 16 days | Microbial Degradation | [17][26] |

| Anaerobic, Deep Soil | ~72 days | Microbial Degradation | [17][27] | |

| Flooded vs. Dry | ~2x faster in flooded | Hydrolysis, Microbial Degradation | [12] | |

| Plant Surfaces | Leaf Surfaces | ~3.7 days | Photolysis, Metabolism | [17] |

Experimental Methodologies for Studying Carbaryl Degradation

To ensure data are reliable and comparable, studies on the environmental fate of pesticides should follow standardized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[28][29][30] The following protocols are condensed frameworks based on these standards.

dot graph TD { subgraph "Phase 1: Preparation" A[Soil Collection & Characterization]; B[Test Substance Preparation (14C-Carbaryl)]; C[Microcosm Setup]; end

} enddot Caption: Experimental workflow for a soil degradation study (OECD 307).

Protocol: Hydrolysis Rate Determination (Adapted from OECD 111)

Objective: To determine the rate of hydrolytic degradation of Carbaryl in sterile aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffers: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance: Prepare a stock solution of Carbaryl (radiolabeled, e.g., ¹⁴C, is preferred for metabolite tracking and mass balance).

-

Incubation: Add a small aliquot of the Carbaryl stock solution to each buffer solution in sterile, sealed vials. Incubate in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined intervals, sacrifice replicate vials from each pH series.

-

Analysis: Directly analyze the samples using High-Performance Liquid Chromatography (HPLC) with a suitable detector (UV or Radiochemical) to quantify the concentration of the parent Carbaryl and the primary hydrolysate, 1-naphthol.[31][32]

-

Kinetics: Plot the natural logarithm of the Carbaryl concentration versus time. The degradation rate constant (k) is the negative slope of this line. The half-life (t₁/₂) is calculated as ln(2)/k.